2-Chlorobenzenecarboperoxoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5106-05-8 |
|---|---|
Molecular Formula |
C7H5ClO3 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
2-chlorobenzenecarboperoxoic acid |
InChI |
InChI=1S/C7H5ClO3/c8-6-4-2-1-3-5(6)7(9)11-10/h1-4,10H |
InChI Key |
ULQQGOGMQRGFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OO)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of 2 Chlorobenzenecarboperoxoic Acid
Chemical Synthesis Routes for 2-Chlorobenzenecarboperoxoic Acid
The primary and most widely recognized method for synthesizing peroxycarboxylic acids involves the reaction of a carboxylic acid derivative with hydrogen peroxide.
A common and illustrative method for preparing a related isomer, meta-chloroperoxybenzoic acid (mCPBA), involves the reaction of m-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base, followed by acidification. wikipedia.orgorgsyn.org This method can be adapted for the synthesis of this compound.
The general reaction proceeds as follows: m-chlorobenzoyl chloride + hydrogen peroxide → m-chloroperoxybenzoic acid wikipedia.org
In a typical laboratory preparation of mCPBA, m-chlorobenzoyl chloride is added to a cooled mixture of aqueous hydrogen peroxide, a base such as sodium hydroxide, and a solvent like dioxane. orgsyn.org The temperature is carefully controlled during the addition. After the reaction is complete, the mixture is acidified to precipitate the peroxyacid, which is then extracted with a suitable organic solvent. orgsyn.org
Table 1: Reaction Components for the Synthesis of m-Chloroperoxybenzoic Acid
| Reactant/Reagent | Function |
| m-Chlorobenzoyl chloride | Acylating agent |
| Hydrogen peroxide | Source of the peroxy group |
| Sodium hydroxide | Base to facilitate the reaction |
| Dioxane | Organic solvent |
| Sulfuric acid | Acid for precipitation of the product |
| Dichloromethane | Extraction solvent |
This table is based on a typical preparation of mCPBA and is illustrative for the synthesis of chloroperoxybenzoic acids.
While the reaction of acyl chlorides with hydrogen peroxide is a primary route, several other strategies exist for the synthesis of peroxycarboxylic acids. wikipedia.org
From Carboxylic Acids and Hydrogen Peroxide: The most direct method involves the equilibrium reaction between a carboxylic acid and hydrogen peroxide. wikipedia.org This reaction is often catalyzed by a strong acid.
RCO₂H + H₂O₂ ⇌ RCO₃H + H₂O wikipedia.org
From Carboxylic Anhydrides: Carboxylic anhydrides react with hydrogen peroxide to yield the corresponding peroxyacid and carboxylic acid. wikipedia.org This method is particularly useful for producing monoperoxyacids from cyclic anhydrides. wikipedia.org
(RCO)₂O + H₂O₂ → RCO₃H + RCO₂H wikipedia.org
Autoxidation of Aromatic Aldehydes: Aromatic aldehydes can undergo autoxidation to form peroxycarboxylic acids. wikipedia.org However, the peroxyacid product can then react with the starting aldehyde to form the carboxylic acid, which can be a competing reaction. wikipedia.org
Ar-CHO + O₂ → Ar-COOOH wikipedia.org Ar-COOOH + Ar-CHO → 2 Ar-COOH wikipedia.org
Electrochemical Methods: Modern approaches include the electrolytic generation of hydrogen peroxide which then reacts with an acyl donor to form the peroxycarboxylic acid. google.com This method allows for on-site production and can be controlled to produce non-equilibrium compositions with high peroxyacid to starting material ratios. google.com
Purification Techniques for Research Grade this compound
The purification of peroxycarboxylic acids is crucial to remove impurities, primarily the corresponding carboxylic acid.
For meta-chloroperoxybenzoic acid (mCPBA), a common purification technique involves washing the commercial product with a buffered solution. wikipedia.org The commercial material, which is a mixture containing m-chlorobenzoic acid, is washed with a phosphate (B84403) buffer at a pH of 7.5. wikipedia.org Since peroxycarboxylic acids are generally weaker acids than their carboxylic acid counterparts, the carboxylic acid impurity can be selectively extracted into the aqueous basic solution. wikipedia.org
Another general purification method for solid organic compounds is recrystallization. This technique involves dissolving the impure solid in a hot solvent in which it has high solubility and then allowing it to cool, causing the pure compound to crystallize while the impurities remain dissolved in the solvent. youtube.com The choice of solvent is critical; the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures. youtube.com The purified crystals can then be collected by filtration. youtube.com For peroxyacids, care must be taken to avoid prolonged heating, which can cause decomposition. orgsyn.org Rapid removal of the solvent under vacuum at a controlled temperature is often recommended. orgsyn.org
Table 2: Common Purification Techniques
| Technique | Principle | Key Considerations |
| Washing with a buffered solution | Exploits the difference in acidity between the peroxyacid and the corresponding carboxylic acid impurity. wikipedia.org | Careful control of pH is essential for selective extraction. wikipedia.org |
| Recrystallization | Based on the differential solubility of the compound and impurities in a solvent at different temperatures. youtube.com | The solvent must be carefully selected. youtube.com For thermally sensitive compounds like peroxyacids, temperature control is crucial to prevent decomposition. orgsyn.org |
Mechanistic Investigations and Reactivity of 2 Chlorobenzenecarboperoxoic Acid in Oxidative Transformations
Epoxidation of Alkenes (Prilezhaev Reaction)
The epoxidation of alkenes using peroxy acids, known as the Prilezhaev reaction, is a fundamental transformation in organic synthesis, yielding valuable epoxide products. wikipedia.orgmychemblog.comthermofisher.com Among the various peroxy acids utilized, 2-chlorobenzenecarboperoxoic acid, an isomer of the widely used meta-chloroperoxybenzoic acid (m-CPBA), plays a significant role. wikipedia.orgmychemblog.com This reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond of an alkene. wikipedia.org The reaction is typically conducted in inert solvents and at controlled temperatures to achieve good yields. wikipedia.orgmychemblog.com
The reactivity of the alkene is influenced by the electron density of the double bond; more electron-rich alkenes generally react faster. For instance, the rate of epoxidation increases with the number of alkyl substituents on the alkene. This is demonstrated by the relative epoxidation rates of ethylene (B1197577) (1), propene (24), cis-2-butene (B86535) (500), 2-methyl-2-butene (B146552) (6500), and 2,3-dimethyl-2-butene (B165504) (>6500) with a related peroxy acid, m-CPBA. wikipedia.org
Detailed Mechanistic Pathways
The mechanism of the Prilezhaev reaction is a well-studied and elegant process that explains the observed stereochemical outcomes. It is generally accepted to proceed through a concerted, one-step pathway. wikipedia.orgyoutube.com
The reaction is characterized by a concerted mechanism where all bond-forming and bond-breaking events occur simultaneously within a single transition state. wikipedia.orglibretexts.org The peroxy acid acts as an electrophile, and the alkene serves as a nucleophile. mychemblog.com The pi bond of the alkene attacks the electrophilic oxygen of the peroxy acid. youtube.comlibretexts.org This initiates a cascade of electron movements: the weak oxygen-oxygen bond of the peroxy acid cleaves, a new carbon-oxygen bond forms with the second carbon of the original double bond, and the proton of the peroxy acid is transferred to the carbonyl oxygen, resulting in the formation of the epoxide and a carboxylic acid byproduct. youtube.commasterorganicchemistry.com The concerted nature of this mechanism is supported by the fact that carbocation rearrangements are not observed. chemistrysteps.com
The accepted transition state for the Prilezhaev reaction is often referred to as the "butterfly mechanism," a model first proposed by Bartlett. wikipedia.orgmasterorganicchemistry.com In this model, the peroxy acid adopts a conformation where it is intramolecularly hydrogen-bonded. wikipedia.orgorganic-chemistry.org The geometry of the transition state involves the plane of the peroxy acid bisecting the plane of the alkene, with the O-O bond aligned perpendicularly to the alkene. wikipedia.org
This specific arrangement facilitates the key frontier orbital interactions. The primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkene (the πC=C orbital) and the Lowest Unoccupied Molecular Orbital (LUMO) of the peroxy acid (the σ*O-O orbital). wikipedia.org This HOMO-LUMO interaction explains the nucleophilic character of the alkene and the electrophilic character of the peroxy acid. wikipedia.org
Stereochemical Outcomes and Control
A hallmark of the Prilezhaev reaction is its high degree of stereospecificity, meaning the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide. wikipedia.orgmychemblog.com
The concerted nature of the reaction mechanism ensures that the original configuration of the substituents on the double bond is retained in the epoxide product. wikipedia.orgmasterorganicchemistry.com For example, the epoxidation of a trans-alkene with a peroxy acid like this compound will exclusively yield the trans-epoxide. wikipedia.orgmychemblog.com Similarly, a cis-alkene will give only the cis-epoxide. wikipedia.orgmychemblog.com This high fidelity in transferring the stereochemical information is a direct consequence of the concerted "butterfly mechanism," which does not involve any intermediates that could allow for bond rotation. wikipedia.orgmasterorganicchemistry.com
The epoxidation reaction proceeds via a syn addition, meaning that the new carbon-oxygen bonds are formed on the same face of the alkene's original plane. masterorganicchemistry.comchemistrysteps.comchegg.com This is a direct result of the concerted mechanism where the oxygen atom is delivered to one side of the double bond. libretexts.orgmasterorganicchemistry.com The peroxy acid will typically attack the less sterically hindered face of the alkene, leading to the formation of the less hindered epoxide as the major product. mychemblog.com
Interactive Data Table: Alkene Reactivity in Epoxidation
| Alkene | Relative Rate of Epoxidation |
| Ethylene | 1 |
| Propene | 24 |
| cis-2-Butene | 500 |
| 2-Methyl-2-butene | 6500 |
| 2,3-Dimethyl-2-butene | >6500 |
Substrate Reactivity Profiles
The reactivity of this compound in epoxidation reactions is highly dependent on the nature of the alkene substrate. The electronic properties of the substituents on the carbon-carbon double bond play a crucial role in determining the reaction rate.
Electronic Effects on Alkene Reactivity
The epoxidation of alkenes with peroxy acids is an electrophilic addition reaction. libretexts.org The peroxy acid acts as the electrophile, delivering an oxygen atom to the nucleophilic π-bond of the alkene. libretexts.orglibretexts.org Consequently, the rate of epoxidation is significantly influenced by the electron density of the alkene's double bond.
Electron-donating groups (EDGs) attached to the double bond increase the electron density of the π-system, making the alkene more nucleophilic and thus more reactive towards the electrophilic peroxy acid. mdma.ch This increased reactivity is due to the stabilization of the transition state. libretexts.org As a general trend, the stability of alkenes increases with the number of alkyl substituents on the double bond, following the order: monosubstituted < disubstituted < trisubstituted < tetrasubstituted. masterorganicchemistry.com This increase in stability corresponds to an increase in reactivity towards peroxy acids. For example, 2-methylpropene, with two alkyl groups, reacts faster than 1-butene, which has only one. msu.edu
Conversely, electron-withdrawing groups (EWGs), such as halogens (e.g., chlorine, fluorine), decrease the electron density of the double bond. msu.edu This makes the alkene less nucleophilic and therefore less reactive in epoxidation reactions. msu.edu Vinyl chloride, for instance, is less reactive than ethene. msu.edu
The relative rates of epoxidation for a series of alkenes with a given peroxy acid illustrate this electronic effect. The more substituted the alkene, the faster the reaction.
Table 1: Interactive Data on Relative Epoxidation Rates of Alkenes (Note: Data is illustrative of general reactivity trends with peroxy acids)
| Alkene | Substitution | Relative Rate |
|---|---|---|
| Ethene | Unsubstituted | 1 |
| Propene | Monosubstituted | 25 |
| (Z)-2-Butene | Disubstituted | 500 |
| 2-Methyl-2-butene | Trisubstituted | 6500 |
Influence of Peroxy Acid Substituents on Oxidizing Power
The oxidizing power of a peroxy acid is determined by the electrophilicity of the peroxy oxygen atom. This is influenced by the electronic nature of the substituents on the aromatic ring of the peroxybenzoic acid. Electron-withdrawing groups on the peroxy acid enhance its oxidizing capability. mdma.chmasterorganicchemistry.com
The presence of a chlorine atom, an electron-withdrawing group, on the benzene (B151609) ring of this compound increases its reactivity compared to unsubstituted peroxybenzoic acid. masterorganicchemistry.com The EWG pulls electron density away from the peroxy acid functional group, weakening the O-O bond and making the terminal oxygen more electrophilic and a better leaving group. This facilitates the transfer of the oxygen atom to the alkene. mdma.chmasterorganicchemistry.com Therefore, peroxy acids with electron-withdrawing substituents are more potent oxidizing agents. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective epoxidizing agent due to the electron-withdrawing nature of the chlorine substituent. masterorganicchemistry.com
Diastereoselective Epoxidation Reactions
Epoxidation reactions using peroxy acids like this compound are stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com This occurs because the reaction proceeds through a concerted mechanism where the new C-O bonds form on the same face of the double bond simultaneously, known as a syn-addition. masterorganicchemistry.com
When an alkene can lead to the formation of diastereomeric epoxides, the reaction can exhibit diastereoselectivity. This is often observed in the epoxidation of cyclic alkenes containing pre-existing stereocenters. The peroxy acid will preferentially attack the less sterically hindered face of the double bond. For example, in the epoxidation of a substituted cyclohexene, the bulky substituent will direct the incoming peroxy acid to the opposite face of the ring, leading to the predominant formation of one diastereomer.
Baeyer-Villiger Oxidation of Ketones and Aldehydes
Beyond alkene epoxidation, this compound is a competent reagent for the Baeyer-Villiger oxidation. masterorganicchemistry.com This reaction converts ketones to esters and cyclic ketones to lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. Aldehydes are typically oxidized to carboxylic acids. The reaction is highly valued in synthetic organic chemistry for its regioselectivity and stereospecificity. The migratory aptitude of the substituent groups on the ketone determines which C-C bond is cleaved and where the oxygen atom is inserted.
Mechanistic Elucidation of Oxygen Insertion
The mechanism of the Baeyer-Villiger oxidation has been extensively studied and involves a key tetrahedral intermediate, often referred to as the Criegee intermediate.
Nucleophilic Attack of Peroxo Species
The first step of the Baeyer-Villiger oxidation involves the nucleophilic attack of the peroxy acid on the carbonyl carbon of the ketone or aldehyde. libretexts.org Although peroxy acids are generally considered electrophilic reagents in alkene epoxidation, the peroxy group can also act as a nucleophile. youtube.com In the presence of an acid catalyst, which protonates the carbonyl oxygen, the carbonyl carbon becomes more electrophilic and susceptible to attack. The peroxy acid then attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This step is followed by a concerted migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen atom, leading to the insertion of oxygen and the formation of the final ester or carboxylic acid product.
Migratory Preferences and Regioselectivity
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, determining which of the two groups attached to the carbonyl carbon migrates. This preference is largely dictated by the electronic and steric properties of the migrating group. The generally accepted order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This trend is attributed to the ability of the migrating group to stabilize a partial positive charge that develops in the transition state of the rate-determining step. youtube.com
The reaction proceeds via the formation of a Criegee intermediate, which then undergoes a concerted rearrangement. wikipedia.org It is during this rearrangement that one of the substituent groups on the ketone migrates to the adjacent oxygen atom. The group that can better stabilize the partial positive charge that forms during this migration will do so preferentially. youtube.comstackexchange.com Electron-withdrawing groups on the migrating substituent decrease the rate of migration. wikipedia.org
For instance, in the oxidation of a ketone with both a primary and a secondary alkyl group, the secondary alkyl group will preferentially migrate due to its greater ability to stabilize the partial positive charge. youtube.com Similarly, a cyclohexyl group will migrate in preference to a methyl group. adichemistry.com It is important to note that the stereochemistry of the migrating group is retained during the reaction. wikipedia.org
While the general trend in migratory aptitude holds true in many cases, there can be exceptions. For example, using reagents like trifluoroperoxyacetic acid (CF3CO3H) or a combination of hydrogen peroxide and boron trifluoride (BF3 + H2O2) can sometimes favor the migration of primary alkyl groups over secondary or tertiary ones. wikipedia.org
| Migrating Group | Relative Migratory Aptitude | Reason |
|---|---|---|
| Tertiary Alkyl | Highest | Best stabilization of partial positive charge |
| Cyclohexyl | High | Good stabilization of partial positive charge |
| Secondary Alkyl | Moderate | Moderate stabilization of partial positive charge |
| Phenyl | Moderate | Stabilization through resonance |
| Primary Alkyl | Low | Poor stabilization of partial positive charge |
| Methyl | Lowest | Poorest stabilization of partial positive charge |
Kinetic Studies and Rate Determinants
The rate of the Baeyer-Villiger oxidation is influenced by several factors, including the structure of the ketone, the nature of the peroxy acid, and the reaction conditions. The rate-determining step is believed to be the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom within the Criegee intermediate. wikipedia.org
Electron-donating groups on the ketone substrate generally accelerate the reaction by increasing the nucleophilicity of the carbonyl oxygen, facilitating the initial attack by the peroxy acid. Conversely, electron-withdrawing groups on the ketone slow down the reaction.
The choice of peroxy acid also plays a crucial role. More acidic peroxy acids are generally more reactive. This is because a more acidic peroxy acid has a better leaving group (the corresponding carboxylic acid), which facilitates the breakdown of the Criegee intermediate. adichemistry.com Therefore, peroxy acids with electron-withdrawing groups, such as this compound and trifluoroperoxyacetic acid, are more reactive than peroxyacetic acid or meta-chloroperoxybenzoic acid (mCPBA). youtube.comadichemistry.com
Kinetic studies have shown that the reaction is typically first order in both the ketone and the peroxy acid. The reaction is often catalyzed by acids, which protonate the carbonyl oxygen and make the carbonyl carbon more electrophilic. youtube.com
Substrate Scope and Synthetic Utility in Baeyer-Villiger Rearrangements
The Baeyer-Villiger oxidation is a versatile reaction with a broad substrate scope, applicable to a wide range of acyclic and cyclic ketones. sigmaaldrich.comsigmaaldrich.com The reaction is particularly useful for the synthesis of lactones from cyclic ketones, a transformation that can be challenging to achieve through other methods. wikipedia.org
The reaction has found extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals. d-nb.info For example, it has been used in the synthesis of chiral γ-butyrolactones and bicyclic cyclopropane (B1198618) derivatives. d-nb.info The predictable regioselectivity and stereospecificity of the reaction make it a valuable tool for asymmetric synthesis. rsc.org
However, the reaction does have some limitations. Sterically hindered ketones may react slowly or not at all. sigmaaldrich.com In some cases, predicting the regioselectivity can be difficult, especially with complex substrates, which may lead to the formation of multiple products. sigmaaldrich.com
| Substrate Class | Product | Key Features and Applications |
|---|---|---|
| Acyclic Ketones | Esters | Broadly applicable, regioselectivity determined by migratory aptitude. organic-chemistry.org |
| Cyclic Ketones | Lactones | Ring expansion reaction, useful for synthesizing medium and large ring lactones. wikipedia.orgadichemistry.com |
| Unsymmetrical Ketones | Regioisomeric Esters | Product distribution depends on the relative migratory aptitude of the two substituents. adichemistry.com |
| Aldehydes | Carboxylic Acids or Formates | Formates are often unstable and can hydrolyze to alcohols. adichemistry.com |
| α,β-Unsaturated Ketones | Enol Esters | The double bond can sometimes compete with the Baeyer-Villiger oxidation, leading to epoxidation. youtube.com |
Oxidation of Heteroatomic Compounds
This compound is also a potent oxidant for various heteroatomic compounds, including sulfides and nitrogen-containing compounds.
Sulfides to Sulfoxides and Sulfones
The oxidation of sulfides is a fundamental transformation in organic synthesis, providing access to valuable sulfoxides and sulfones, which are important intermediates and possess biological activity. nih.govjchemrev.com this compound, like other peroxy acids, can selectively oxidize sulfides.
The oxidation of a sulfide (B99878) to a sulfoxide (B87167) is generally a fast and efficient reaction. nih.gov Careful control of the reaction conditions, such as temperature and the stoichiometry of the oxidant, is often necessary to prevent over-oxidation to the corresponding sulfone. nih.govmdpi.com The use of one equivalent of the peroxy acid typically favors the formation of the sulfoxide.
Further oxidation of the sulfoxide with another equivalent of the peroxy acid yields the sulfone. rsc.org The second oxidation step is generally slower than the first. The selectivity for sulfoxide versus sulfone formation can be influenced by the solvent, temperature, and the specific peroxy acid used.
Amines and Nitrogen-Containing Heterocycles
This compound is also capable of oxidizing amines and nitrogen-containing heterocycles. These reactions are important for the synthesis of various nitrogen-oxygen compounds.
Tertiary amines are readily oxidized by peroxy acids, including this compound, to form amine oxides. wikipedia.orgekb.eg Amine oxides are highly polar compounds with a variety of applications, including as surfactants, foam stabilizers, and in chemical synthesis. wikipedia.org The reaction involves the attack of the nucleophilic nitrogen atom of the amine on the electrophilic oxygen of the peroxy acid.
The oxidation of primary and secondary amines is more complex and can lead to a mixture of products, including hydroxylamines, nitroso compounds, and nitro compounds. However, under specific conditions, the formation of the corresponding amine oxides can be achieved.
Nitrogen-containing heterocycles, such as pyridines and imidazoles, can also be oxidized to their corresponding N-oxides using peroxy acids. nih.gov These N-oxides are often valuable intermediates in organic synthesis, allowing for further functionalization of the heterocyclic ring.
Synthesis of Nitrones from Imines and Dihydroisoquinoline Derivatives
This compound, also known as m-chloroperoxybenzoic acid (mCPBA), is a widely utilized reagent for the oxidation of imines to nitrones. rsc.org The reaction is influenced by several factors, including the substituents on the imine, the solvent, and the stoichiometry of the oxidizing agent.
The oxidation of N-alkyl imines with mCPBA to form nitrones is generally favored by the presence of C-aryl substituents. rsc.org Steric hindrance at the imino carbon atom and electron-donating groups in the para-position of a C-aryl substituent also facilitate the reaction. rsc.org The choice of solvent is crucial, with non-hydroxylic solvents promoting higher yields of nitrones. rsc.org Furthermore, optimal conjugation between C-aryl substituents and the imino group, as well as less bulky N-alkyl groups, contribute to a more efficient conversion. rsc.org
In the case of dihydroisoquinoline derivatives, their oxidation with peroxy acids can lead to the formation of nitrones or oxaziridines. medjchem.com For instance, the oxidation of certain aryl-substituted dihydroisoquinoline derivatives has been shown to produce nitrones. medjchem.com The reaction pathway and product distribution can be influenced by the reaction conditions and the specific structure of the dihydroisoquinoline derivative.
A general procedure for the synthesis of nitrones involves the condensation of an aldehyde with a hydroxylamine (B1172632) derivative. nih.gov Alternatively, the direct oxidation of imines provides a valuable route to nitrones. rsc.orgresearchgate.net For example, a one-pot synthesis of N-benzimidazol-2-yl-α-aryl nitrones has been developed through the condensation of 2-aminobenzimidazole (B67599) and an aromatic aldehyde, followed by oxidation with mCPBA. researchgate.net
The following table provides examples of nitrone synthesis from imines using mCPBA:
| Imine Substrate | Oxidizing Agent | Product | Key Findings |
| N-alkyl imines with C-aryl substituents | mCPBA | Nitrones | Yields are enhanced by electron-donating groups on the C-aryl ring and less bulky N-alkyl groups. rsc.org |
| Aryl-substituted dihydroisoquinoline derivatives | Peroxy acids | Nitrones and/or oxaziridines | Product formation is dependent on the substrate structure and reaction conditions. medjchem.com |
| Imines from 2-aminobenzimidazole and aromatic aldehydes | mCPBA | N-benzimidazol-2-yl-α-aryl nitrones | A successful one-pot condensation/oxidation protocol. researchgate.net |
Oxidation of Amines to Oximes
The oxidation of primary amines to oximes is a significant transformation in organic synthesis. While various methods exist, the use of peroxy acids like this compound can be involved in chemoenzymatic processes. rsc.org In such systems, a lipase (B570770) can catalyze the formation of a reactive peracid intermediate, which then acts as the chemical oxidizing agent for the amine. rsc.org This chemoenzymatic approach has been successfully applied to the efficient conversion of benzylamines into the corresponding oximes with high selectivity and yields. rsc.org
It is important to note that the direct oxidation of primary amines with α-hydrogen atoms can lead to oximes. rsc.org For instance, primary aliphatic amines can be oxidized by hydrogen peroxide in the presence of titanium silicalite molecular sieves to yield oximes. rsc.org Another method involves the use of molecular oxygen with catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO3/Al2O3) to convert various alicyclic and aliphatic amines to their corresponding oximes in excellent yields. nih.gov This latter method is noted for its chemoselectivity. nih.gov
While direct oxidation of N-H substituted ketimines with reagents like dimethyldioxirane (B1199080) has been reported to yield oximes, the oxidation of imines with mCPBA can sometimes lead to oximes through the isomerization of initially formed intermediates, particularly when the nitrogen substituent has an α-hydrogen. rsc.orgresearchgate.net
The table below summarizes different methods for the oxidation of amines to oximes:
| Starting Material | Oxidizing System | Product | Key Features |
| Benzylamines | Lipase-catalyzed peracid formation | Oximes | High yields (71-98%) and excellent selectivities in a one-pot process. rsc.org |
| Primary aliphatic amines | Hydrogen peroxide / Titanium silicalite | Oximes | Good substrate selectivity and peroxide efficiency. rsc.org |
| Alicyclic and aliphatic amines | Molecular oxygen / DPPH / WO3/Al2O3 | Oximes | Environmentally benign, high yields, and chemoselective. nih.gov |
| N-H substituted ketimines | Dimethyldioxirane | Oximes | Direct oxidation route. rsc.org |
Selenides to Selenoxides
The oxidation of selenides to selenoxides is a fundamental transformation in organoselenium chemistry. This compound (mCPBA) is a common and effective oxidant for this purpose. psu.eduwikipedia.org The reaction is typically fast and proceeds under mild conditions. wikipedia.org For substrates where the resulting product is sensitive to further oxidation, mCPBA is a preferred reagent as it oxidizes selenides at temperatures below their decomposition point to alkenes. wikipedia.org
This oxidation is a key step in the well-known selenoxide elimination reaction, which provides a powerful method for introducing carbon-carbon double bonds. wikipedia.org The process involves the oxidation of a selenide (B1212193) to a selenoxide, which then undergoes a syn-elimination to form an alkene. wikipedia.org
Asymmetric oxidation of prochiral selenides to optically active selenoxides has also been explored using various chiral oxidizing agents. mdpi.com While early attempts with chiral 2-sulfonyloxaziridines resulted in low enantiomeric excess, other methods have shown more promise. mdpi.com
The oxidation of alkyl phenyl selenides with an excess of mCPBA in an alcohol solvent can lead to the substitution of the phenylselenium group with an alkoxy group, forming dialkyl ethers in a reaction that contrasts with the typical selenoxide elimination. psu.edu
Below is a table summarizing the oxidation of selenides to selenoxides:
| Selenide Substrate | Oxidizing Agent | Product | Application/Observation |
| General selenides | mCPBA | Selenoxides | Key step in selenoxide elimination for alkene synthesis. wikipedia.org |
| Alkyl phenyl selenides | Excess mCPBA in alcohol | Dialkyl ethers | Substitution of the PhSe group by an alkoxy group. psu.edu |
| Prochiral unsymmetrical selenides | Chiral oxidizing agents | Chiral selenoxides | Method for synthesizing optically active selenoxides. mdpi.com |
| Alkyl phenyl selenides | Potassium superoxide (B77818) / 2-nitrobenzenesulfonyl chloride | Alkyl phenyl selenoxides | High yields under mild conditions. researchgate.net |
Phosphines to Phosphine (B1218219) Oxides
The oxidation of phosphines to phosphine oxides is a common and often spontaneous reaction for many trialkylphosphines when exposed to air. wikipedia.org For less basic phosphines, such as methyldiphenylphosphine, stronger oxidizing agents like hydrogen peroxide are used. wikipedia.org this compound represents another effective reagent for this transformation, although specific examples directly citing its use are less prevalent in the provided context compared to other oxidants.
The conversion of phosphines to phosphine oxides is a fundamental reaction in organophosphorus chemistry. wikipedia.orgmdpi.com For instance, the oxidation of a primary phosphine can selectively yield a primary phosphine oxide in high efficiency. mdpi.com This transformation is crucial in various synthetic sequences, including those involving the preparation of chiral phosphine oxides. organic-chemistry.org
The Pudovik reaction, followed by a phospha-Brook rearrangement sequence, offers a pathway to access phosphoric esters, where the oxidation state of phosphorus is manipulated. beilstein-journals.org Additionally, methods for the reduction of phosphine oxides back to phosphines are well-established, highlighting the reversible nature of this oxidation in a broader synthetic context. researchgate.net
The following table outlines methods for the synthesis of phosphine oxides:
| Starting Material | Reagent/Method | Product | Remarks |
| Trialkylphosphines | Air (O₂) | Trialkylphosphine oxides | Often an undesirable side reaction. wikipedia.org |
| Methyldiphenylphosphine | Hydrogen peroxide | Methyldiphenylphosphine oxide | Example of oxidation for less basic phosphines. wikipedia.org |
| Primary phosphines | Oxidation | Primary phosphine oxides | Can be achieved with high selectivity. mdpi.com |
| Diphenylphosphine | Hydrophosphination of enones followed by oxidation with H₂O₂ | Chiral phosphine oxides | Enables enantioselective synthesis. organic-chemistry.org |
Rubottom Oxidation of Silyl (B83357) Enol Ethers
The Rubottom oxidation is a powerful and high-yielding reaction for the α-hydroxylation of carbonyl compounds, proceeding through the oxidation of their corresponding silyl enol ethers with a peroxyacid, most commonly this compound (mCPBA). wikipedia.orgalfa-chemistry.comthermofisher.com This reaction was independently reported by G.M. Rubottom, A.G. Brook, and A. Hassner in 1974. thermofisher.com
The mechanism of the Rubottom oxidation involves an initial Prilezhaev-type epoxidation of the electron-rich silyl enol ether double bond by the peroxyacid to form a siloxy oxirane intermediate. wikipedia.orgnrochemistry.com This intermediate is unstable and undergoes a ring-opening, often acid-catalyzed, to generate an oxocarbenium ion. wikipedia.orgnrochemistry.com A subsequent 1,4-silyl migration, known as a Brook rearrangement, yields an α-siloxy carbonyl compound. wikipedia.org This intermediate is then readily hydrolyzed upon workup with an acid, base, or fluoride (B91410) source to afford the final α-hydroxy carbonyl product. wikipedia.org
The Rubottom oxidation is applicable to both acyclic and cyclic silyl enol ethers. alfa-chemistry.com The reaction is typically carried out by treating the silyl enol ether with mCPBA, and subsequent treatment with acid or base furnishes the α-hydroxy carbonyl compound in high yields. alfa-chemistry.comnrochemistry.com
The following table summarizes key aspects of the Rubottom oxidation:
| Substrate | Reagent | Intermediate | Product | Key Features |
| Silyl enol ether | mCPBA | Siloxy oxirane | α-Hydroxy carbonyl compound | High-yielding, versatile method for α-hydroxylation. wikipedia.orgalfa-chemistry.comthermofisher.com |
| Silyl enol ether | mCPBA, then PPTS | α-Hydroxy ketone | One-pot procedure from the ketone. nrochemistry.com |
Alpha-Hydroxylation of Carbonyl Compounds
The direct α-hydroxylation of carbonyl compounds is a valuable transformation for synthesizing α-hydroxy carbonyl derivatives, which are important building blocks in organic synthesis. nih.govgoogle.com While the Rubottom oxidation provides an indirect method via silyl enol ethers, direct methods using various oxidants have also been developed.
Peroxy acids can be used for the direct α-hydroxylation of certain carbonyl compounds. For instance, a mild and convenient protocol for the α-hydroxylation of α-substituted malonates, β-ketoesters, and β-ketoamides has been developed using magnesium monoperphthalate (MMPP), which is a stable and inexpensive peroxy acid. researchgate.net This method provides a direct α-hydroxylation pathway analogous to the Rubottom oxidation. researchgate.net
Other methods for the direct α-hydroxylation of carbonyl compounds include the use of molecular oxygen as the oxidant. A transition-metal-free, cesium carbonate-catalyzed α-hydroxylation of carbonyl compounds with O₂ has been reported. nih.gov This protocol is highly efficient and selective for the cleavage of tertiary C(sp³)-H bonds. nih.gov Another approach involves a cesium carbonate-initiated process where an α-hydroperoxide intermediate is generated and subsequently reduced by triethyl phosphite. thieme-connect.de
The direct oxidation of ketone and ester enolates with 2-sulfonyloxaziridines is another effective method to produce α-hydroxy carbonyl compounds with high yields and excellent stereoselectivity. researchgate.net
The table below provides an overview of different methods for the α-hydroxylation of carbonyl compounds:
| Substrate | Oxidizing System | Product | Key Characteristics |
| α-Substituted malonates, β-ketoesters, β-ketoamides | Magnesium monoperphthalate (MMPP) | α-Hydroxy derivatives | Mild, convenient, direct hydroxylation. researchgate.net |
| Carbonyl compounds | O₂ / Cs₂CO₃ | Tertiary α-hydroxycarbonyl compounds | Transition-metal-free, environmentally friendly. nih.gov |
| Carbonyl compounds | O₂ / Cs₂CO₃ / P(OEt)₃ | α-Hydroxycarbonyl compounds | Autocatalytic procedure. thieme-connect.de |
| Ketone and ester enolates | 2-Sulfonyloxaziridines | α-Hydroxy carbonyl compounds | High yield and excellent stereoselectivity. researchgate.net |
Oxidative Cyclization and Annulation Reactions
This compound (mCPBA) and other oxidizing agents play a crucial role in oxidative cyclization and annulation reactions, which are powerful strategies for the synthesis of various heterocyclic and carbocyclic frameworks.
While direct examples involving mCPBA in the provided search results for this specific topic are limited, the principles of oxidation are central to these transformations. For instance, an efficient oxidative cyclization strategy for the synthesis of flavones, quinolones, and benzofuran (B130515) derivatives has been developed using transition-metal catalysts in the presence of an oxidant like TEMPO. organic-chemistry.org This process proceeds through the generation of radical intermediates via hydrogen atom transfer. organic-chemistry.org
In a different context, the oxidative cleavage of oxazoles using a reagent system composed of mCPBA and 2,2′-bipyridinium chlorochromate (BPCC) can be considered a part of a synthetic sequence that ultimately leads to acyclic products, but it demonstrates the reactivity of mCPBA in transforming heterocyclic systems. nih.gov This reaction proceeds through proposed intermediates like cyclic endoperoxides or oxachromacycles. nih.gov
The synthesis of various heterocyclic structures can also be achieved through cascade reactions initiated by cycloadditions of nitrones, which themselves can be synthesized using mCPBA. researchgate.net These cascade reactions can lead to the formation of complex molecules like tetrahydrooxazepines and dihydrocarbazoles. researchgate.net
The following table highlights examples of oxidative cyclization and related transformations:
| Starting Material | Reagent/Catalyst System | Product | Reaction Type |
| 2'-Hydroxychalcones, 2'-aminochalcones, 3-hydroxyflavones | Transition-metal catalyst / TEMPO | Flavones, quinolones, benzofurans | Oxidative cyclization organic-chemistry.org |
| 2,4,5-Trisubstituted oxazoles | mCPBA / BPCC | Triacylamines and diacylamines | Oxidative cleavage nih.gov |
| Alkyne-tethered nitrones | (Various) | Azabicyclooctanes, isoindoles, etc. | Internal-redox cyclization researchgate.net |
Iodine(III)-Mediated Oxidative Cyclizations
This compound and its isomers serve as crucial terminal oxidants in catalytic cycles involving hypervalent iodine reagents. researchgate.net In these reactions, the peroxy acid is not the direct cyclizing agent but is used to oxidize a catalytic amount of an iodine(I) precursor, such as iodobenzene, into a highly reactive iodine(III) species in situ. researchgate.netorganic-chemistry.org This generated hypervalent iodine(III) reagent then mediates the desired oxidative cyclization of a suitable substrate.
Table 1: Role of Reagents in Iodine(III)-Mediated Oxidative Cyclization
| Reagent Role | Compound Example | Function in the Reaction Cycle | Citation |
| Substrate | 2-Hydroxystilbene | Undergoes intramolecular cyclization to form the product. | organic-chemistry.org |
| Iodine Catalyst | Iodobenzene or (Diacetoxyiodo)benzene | Is oxidized to the active I(III) state; mediates the key C-O bond formation. | organic-chemistry.org |
| Terminal Oxidant | m-Chloroperoxybenzoic Acid (m-CPBA) | Regenerates the active iodine(III) catalyst from its iodine(I) state. | researchgate.netorganic-chemistry.org |
| Product | 2-Arylbenzofuran | The resulting heterocyclic compound from the oxidative cyclization. | organic-chemistry.org |
Intramolecular C-H Amination
The direct functionalization of C-H bonds is a significant goal in modern organic synthesis. While intramolecular C-H amination provides a powerful route to nitrogen-containing heterocycles, the use of this compound or its meta-isomer as the primary oxidant for this specific transformation is not extensively documented in available literature. Current methods for intramolecular C-H amination often rely on electrochemical oxidation or catalysis by various transition metals like rhodium, iridium, or copper. nih.govnih.govresearchgate.net
However, related C-H oxidation (hydroxylation) reactions using m-CPBA in the presence of metal catalysts like cobalt or nickel have been reported. mdpi.comrsc.org These systems can hydroxylate tertiary C-H bonds with high stereoselectivity, proceeding through metal-peroxo or metal-oxyl species rather than a purely free-radical pathway. rsc.org This suggests that while direct amination may not be common, the peroxy acid is capable of participating in catalytic cycles that activate C-H bonds.
Other Notable Oxidative Transformations
The utility of chloroperoxybenzoic acids extends to a range of other important oxidative reactions.
A metal-free method for the diacetoxylation of alkenes has been developed that uses a peroxyacid, such as m-CPBA, as the primary oxidant. organic-chemistry.org The reaction is catalyzed by a strong acid, like triflic acid, and efficiently converts various alkenes into their corresponding 1,2-diacetoxy compounds. This approach provides a valuable alternative to methods that rely on heavy metal catalysts. organic-chemistry.org
Unsaturated carboxylic acids can undergo oxidative lactonization to yield valuable lactone products. This transformation can be achieved efficiently using a peroxyacid oxidant in a reaction catalyzed by triflic acid. organic-chemistry.org The likely mechanism involves an initial epoxidation of the carbon-carbon double bond by the peroxy acid, a classic reaction for this class of reagents. masterorganicchemistry.com This is followed by a subsequent intramolecular, acid-catalyzed attack of the carboxylic acid group onto the newly formed epoxide, resulting in ring closure to form the lactone.
A highly efficient method for the direct oxidation of cyclic acetals to provide hydroxy alkyl esters utilizes m-CPBA. organic-chemistry.org This transformation is significant as it converts a common protecting group into a versatile functional group in a single step. The reaction proceeds under mild conditions and does not require strong acids or metal catalysts. organic-chemistry.org Mechanistic studies suggest the reaction involves the formation of a peroxy intermediate that undergoes subsequent fragmentation to generate the final ester product. organic-chemistry.orgresearchgate.net This method has been shown to be effective for a variety of substituted benzaldehyde (B42025) acetals, including those derived from both symmetrical and unsymmetrical diols. organic-chemistry.orgresearchgate.net
Table 2: Oxidation of Various Cyclic Acetals to Hydroxy Alkyl Esters using m-CPBA
| Entry | Substrate (Cyclic Acetal) | Product (Hydroxy Alkyl Ester) | Yield (%) | Citation |
| 1 | Benzaldehyde ethylene acetal | 2-Hydroxyethyl benzoate | 95 | organic-chemistry.orgresearchgate.net |
| 2 | p-Methoxybenzaldehyde ethylene acetal | 2-Hydroxyethyl p-methoxybenzoate | 96 | researchgate.net |
| 3 | p-Nitrobenzaldehyde ethylene acetal | 2-Hydroxyethyl p-nitrobenzoate | 98 | researchgate.net |
| 4 | p-Chlorobenzaldehyde ethylene acetal | 2-Hydroxyethyl p-chlorobenzoate | 97 | researchgate.net |
| 5 | Cinnamaldehyde ethylene acetal | 2-Hydroxyethyl cinnamate | 93 | researchgate.net |
| 6 | Benzaldehyde propylene (B89431) acetal | 2-Hydroxypropyl benzoate | 94 | researchgate.net |
| 7 | Benzaldehyde 1,3-butylene acetal | 3-Hydroxybutyl benzoate | 92 (single isomer) | researchgate.net |
Advanced Applications and Research Frontiers in Organic Synthesis Using 2 Chlorobenzenecarboperoxoic Acid
Strategic Applications in Complex Natural Product Synthesis
The precise installation of oxygen atoms is a cornerstone of complex natural product synthesis. 2-Chlorobenzenecarboperoxoic acid and its isomers, most notably m-CPBA, are benchmark reagents for stereoselective epoxidation of alkenes, a reaction known as the Prilezhaev reaction. wikipedia.org This transformation is valued for its reliability and the stereospecificity with which it proceeds; the configuration of the starting alkene is retained in the final epoxide product. wikipedia.orgmasterorganicchemistry.com This control is crucial when constructing the intricate, stereochemically dense architectures of natural products.
A prominent example of its strategic application is found in the total synthesis of madangamine D, a complex marine alkaloid. In their pioneering synthesis, the Bosch-Amat group employed m-CPBA for a key stereoselective epoxidation step. mdpi.com This reaction was critical for installing the necessary oxygen functionality that, after a subsequent Staudinger reduction and intramolecular amine-opening of the epoxide, established the core diazatricyclic nucleus of the molecule. mdpi.com
Beyond epoxidation, these peroxy acids are workhorse reagents for the Baeyer-Villiger oxidation, which converts ketones into esters or lactones. chemicalbook.comyoutube.com This reaction provides a powerful method for ring expansion or for inserting an oxygen atom into a carbon framework, a common tactic in the synthesis of macrolides and other complex natural products. The general reliability and functional group tolerance of reagents like m--CPBA make them indispensable tools in the multi-step sequences required to assemble these molecules. researchgate.net
Table 1: Application of m-CPBA in the Total Synthesis of Madangamine D
| Step | Reagent | Transformation | Significance in Synthesis | Reference |
| Stereoselective Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Alkene to Epoxide | Installation of a key oxygen stereocenter. The resulting epoxide is a precursor to the central diazatricyclic core. | mdpi.com |
Role in the Development of Bioactive Molecules and Enzyme Inhibitors
The chlorinated benzoic acid scaffold, the precursor to this compound, serves as a vital building block in the synthesis of a wide range of bioactive molecules. Quinazolinones, for instance, are nitrogen-containing heterocyclic compounds found in numerous natural products and are known for their significant biological activities. beilstein-journals.orgnih.gov The synthesis of these structures can be efficiently achieved from 2-halobenzoic acids, including 2-chlorobenzoic acid. beilstein-journals.org
Furthermore, the structural motif of substituted benzoic acids is found in various enzyme inhibitors. While not always directly synthesized from the peroxy acid, the core structure is a key component. For example, derivatives of aminobenzoic acid have been investigated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov Synthesized derivatives of 2-chloro-3-hydrazinopyrazine have also shown potent inhibitory activity against acetylcholinesterase (AChE). nih.gov The development of such inhibitors often relies on the strategic functionalization of aromatic rings where a chloro-substituent can serve as a handle for further chemical modification or play a role in the molecule's interaction with the enzyme's active site.
Table 2: Examples of Bioactive Scaffolds Derived from 2-Chlorobenzoic Acid Precursors
| Precursor | Resulting Scaffold | Associated Biological Activity | Reference |
| 2-Chlorobenzoic Acid | Quinazolinone | General Bioactivity, Found in Natural Products | beilstein-journals.orgnih.gov |
| Pyrazine Derivatives | 2-chloro-3-hydrazinopyrazine derivatives | Acetylcholinesterase (AChE) Inhibition | nih.gov |
| Triazole Derivatives | Azinane triazole-based derivatives | Acetylcholinesterase (AChE) & α-glucosidase Inhibition | nih.gov |
Contributions to Bioinspired and Biomimetic Catalysis
Bioinspired catalysis seeks to emulate the high efficiency and selectivity of natural enzymes using synthetic catalysts. In this field, peroxy acids like m-chloroperbenzoic acid often play the role of the terminal oxidant, mimicking the function of activated oxygen in biological systems such as cytochrome P450 enzymes.
Research has demonstrated a biomimetic system for alkane hydroxylation using an electron-deficient cobalt(III) porphyrin complex as the catalyst and m-chloroperbenzoic acid as the co-reagent. This system successfully hydroxylates alkanes to produce alcohols as the major product. The reaction exhibits hallmarks of enzyme-like selectivity, including high retention of stereochemistry (>99%) and significant regioselectivity. The proposed mechanism involves a high-valent cobalt-oxo porphyrin complex as the reactive intermediate that performs the hydroxylation, a process directly inspired by the catalytic cycle of natural monooxygenase enzymes.
Table 3: Findings in Biomimetic Alkane Hydroxylation
| Catalyst System | Substrate | Key Finding | Significance |
| Cobalt(III) porphyrin complex / m-chloroperbenzoic acid | Alkanes | Yielded alcohols with >99% retention of stereochemistry. | Successfully mimics the high stereoselectivity of natural hydroxylating enzymes. |
| Cobalt(III) porphyrin complex / m-chloroperbenzoic acid | Alkanes | Showed high regioselectivity in the hydroxylation process. | Demonstrates control over the site of oxidation, a key feature of enzymatic catalysis. |
Integration into Multi-Component and Cascade Reaction Sequences
Modern organic synthesis prioritizes efficiency, atom economy, and the reduction of intermediate purification steps. Cascade reactions, where multiple bond-forming events occur in a single pot, and multi-component reactions (MCRs) are powerful strategies for achieving these goals. 2-Chlorobenzoic acid has proven to be a valuable substrate for such processes.
A notable example is the copper-catalyzed cascade reaction between 2-halobenzoic acids and amidines to synthesize quinazolinones. beilstein-journals.orgnih.gov This method is highly efficient, with some reactions proceeding to near-quantitative yield (up to 99%). beilstein-journals.org The proposed mechanism involves a sequence of steps initiated by the coordination of the 2-halobenzoic acid to the copper catalyst. nih.gov This is followed by oxidative addition, complexation with the amidine, reductive elimination, and a final intramolecular cyclization to yield the quinazolinone product. nih.gov The use of a chitosan-supported copper(I) catalyst allows for mild reaction conditions and potential for catalyst recycling, further enhancing the practicality of this synthetic route. beilstein-journals.orgnih.gov The broad substrate scope allows for the generation of a diverse library of quinazolinone derivatives from readily available starting materials. beilstein-journals.orgnih.govrsc.org
Table 4: Copper-Catalyzed Cascade Synthesis of Quinazolinones from 2-Halobenzoic Acids
| Catalyst | Reactants | Product | Yield | Reference |
| Chitosan-supported CuI | 2-Iodobenzoic acid derivatives and amidines | Substituted Quinazolinones | Good to excellent (up to 99%) | beilstein-journals.org |
| Chitosan-supported CuI | 2-Bromobenzoic acid derivatives and amidines | Substituted Quinazolinones | Moderate to good yields | nih.gov |
| Copper(I) | 2-Halobenzaldehydes and amidine hydrochlorides | Substituted Quinazolines | Good to excellent | nih.govrsc.org |
Analytical and Spectroscopic Techniques for Characterizing 2 Chlorobenzenecarboperoxoic Acid Reactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Chlorobenzenecarboperoxoic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.
In the ¹H NMR spectrum of a related compound, 2-Chlorobenzoic acid, the aromatic protons typically appear as a complex multiplet pattern in the range of 7.30-8.10 ppm. rsc.orgchemicalbook.com The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, often above 11.0 ppm, depending on the solvent and concentration. rsc.org For this compound, the aromatic signals would be similar, but the peroxy acid proton (-OOH) would also be expected to be a broad, downfield singlet, with a chemical shift influenced by hydrogen bonding.
¹³C NMR spectroscopy provides complementary information. For 2-Chlorobenzoic acid, the carbonyl carbon signal is characteristically found around 171.1 ppm. rsc.org The aromatic carbons resonate between approximately 126.0 and 135.0 ppm, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. rsc.org In this compound, the peroxycarbonyl carbon would be expected to have a slightly different chemical shift compared to the standard carboxylic acid.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Chlorobenzoic Acid in CDCl₃.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxyl H | >11.0 (broad s) | - |
| Aromatic H | 7.31 (m), 7.40 (m), 7.50 (m), 8.09 (d) | - |
| Carboxyl C | - | 171.1 |
| C-Cl | - | 134.8 |
| Aromatic C | - | 126.7, 128.5, 131.6, 132.5, 133.6 |
Data sourced from references rsc.orgchemicalbook.com. Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. The exact shifts for this compound would vary.
NMR is also exceptionally useful for monitoring the progress of reactions involving this compound, such as in epoxidation reactions. By taking time-course NMR spectra, one can observe the decrease in the signal intensity of the alkene reactant and the peroxy acid, alongside the simultaneous increase in the signals corresponding to the epoxide product and the 2-Chlorobenzoic acid byproduct. This allows for the determination of reaction kinetics and the detection of any stable intermediates.
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of reactants, products, and intermediates. For this compound (C₇H₅ClO₃), the molecular weight is 172.57 g/mol . Electron ionization (EI) mass spectrometry of the related 2-Chlorobenzoic acid shows a prominent molecular ion peak (M⁺) at m/z 156 and a characteristic isotopic pattern for the chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1). nist.gov A major fragment ion is typically observed at m/z 139, corresponding to the loss of the hydroxyl group (-OH). nist.gov
In the mass spectrum of this compound, one would expect to see the molecular ion at m/z 172. A key fragmentation pathway would likely involve the cleavage of the weak O-O bond. The most common product in reactions involving this reagent is 2-Chlorobenzoic acid, which serves as a diagnostic marker in the reaction mixture's mass spectrum.
Modern techniques, particularly electrospray ionization (ESI-MS), are invaluable for detecting and characterizing charged or polar intermediates directly from the reaction solution. nih.gov This method is crucial for mechanistic studies, as it can provide evidence for transient species that are difficult to isolate. For instance, in metal-catalyzed oxidations using peroxy acids, ESI-MS can help identify metal-oxo or metal-peroxo intermediates that are key to the catalytic cycle. mdpi.com
Chromatographic Methods for Purity Assessment and Reaction Progress Analysis
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for quantitatively monitoring its reactions. Peroxy acids like this are often sold as mixtures with the corresponding carboxylic acid, and HPLC provides an excellent means to determine the exact purity.
A typical method involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com Compounds are separated based on their polarity; the more polar 2-Chlorobenzoic acid will typically have a shorter retention time than the slightly less polar this compound. A UV detector is commonly used for analysis, as the benzene (B151609) ring in both compounds absorbs UV light strongly. nih.gov
To monitor reaction progress, aliquots are taken from the reaction mixture at different times, quenched if necessary, and injected into the HPLC system. By integrating the area under the peaks corresponding to the reactant (e.g., an alkene), the oxidizing agent (this compound), and the products (e.g., an epoxide and 2-Chlorobenzoic acid), a quantitative profile of the reaction over time can be constructed. This data is vital for calculating reaction rates, yields, and selectivity. rsc.org
Table 2: Typical Parameters for RP-HPLC Analysis of Chlorinated Benzoic Acids.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~235 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Parameters are illustrative and based on methods for related compounds sielc.comnih.gov.
Infrared and Raman Spectroscopy for Vibrational Analysis of Reactants and Products
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. thermofisher.com They are excellent for identifying functional groups and tracking their transformation during a reaction.
For this compound, the key functional group is the peroxy acid moiety (-C(O)OOH). Its IR spectrum would be characterized by several distinct bands:
O-H Stretch: A broad absorption, typically in the 3200-2500 cm⁻¹ region, due to the hydrogen-bonded hydroxyl group.
C=O Stretch: A strong, sharp absorption for the carbonyl group, expected around 1750-1700 cm⁻¹. This is a highly diagnostic peak.
C-O and O-O Stretches: These appear in the fingerprint region (below 1300 cm⁻¹) and can be complex.
The aromatic ring and C-Cl bond also give rise to characteristic absorptions. Upon reaction, the peroxy acid is converted to 2-Chlorobenzoic acid. This change is easily monitored by IR spectroscopy, as the characteristic bands of the peroxy acid will disappear and be replaced by those of the carboxylic acid. The C=O stretching frequency in the resulting carboxylic acid is typically found at a slightly lower wavenumber (e.g., ~1690 cm⁻¹) compared to the peroxy acid, especially if the carboxylic acid forms strong hydrogen-bonded dimers. researchgate.net
Raman spectroscopy provides complementary data. While the C=O stretch is also visible in Raman spectra, nonpolar bonds, such as the O-O single bond and the C=C bonds of the aromatic ring, often produce stronger Raman signals than IR signals. uha.fr Therefore, Raman spectroscopy can be particularly useful for observing changes in the peroxy linkage and the aromatic backbone during a reaction.
Table 3: Key Vibrational Frequencies for Characterizing Peroxy Acid Reactions.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound |
| O-H Stretch (H-bonded) | 3200-2500 (broad) | Peroxy Acid / Carboxylic Acid |
| C=O Stretch | ~1730 | Peroxy Acid |
| C=O Stretch (H-bonded dimer) | ~1690 | Carboxylic Acid |
| Aromatic C=C Stretches | 1600-1450 | Both |
| C-Cl Stretch | 800-600 | Both |
Frequencies are approximate and can vary based on the physical state and molecular environment researchgate.net.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 2-Chlorobenzenecarboperoxoic acid, and what key peaks should be identified?
- Methodological Answer :
- Infrared (IR) Spectroscopy : The O-O stretch of the peroxy group appears at ~800–900 cm⁻¹. The carboxylic acid (C=O) stretch is observed near 1700 cm⁻¹.
- NMR Spectroscopy :
- ¹H NMR : Chlorine’s electron-withdrawing effect deshields adjacent aromatic protons, causing distinct splitting patterns. For example, in similar chloro-benzoic acids, meta-protons to chlorine show shifts near δ 7.5–8.0 ppm .
- ¹³C NMR : The carboxylic carbon appears at ~170 ppm, while the peroxy carbon is near 90–100 ppm.
- Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]⁺) corresponding to the molecular formula. Fragmentation patterns should confirm the peroxy and chloro substituents.
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer :
- Store in airtight, light-resistant containers at –20°C to slow decomposition.
- Use stabilizers like hydroquinone or BHT to inhibit radical-mediated degradation.
- Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) or TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane).
- Regularly calibrate analytical instruments to detect early signs of decomposition .
Advanced Research Questions
Q. How can computational chemistry predict the reaction pathways of this compound in complex organic transformations?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for peracid-mediated oxidations (e.g., epoxidation of alkenes). Compare activation energies of competing pathways.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of dichloromethane vs. water) on reaction kinetics.
- Validate predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy).
- Patent filings for analogous peracids suggest applications in asymmetric catalysis, which can guide hypothesis generation .
Q. What strategies resolve contradictions in reported oxidative efficiencies of this compound across solvent systems?
- Methodological Answer :
- Controlled Experiments : Systematically vary solvent polarity (e.g., using Kamlet-Taft parameters) and measure reaction yields.
- Statistical Analysis : Apply multivariate regression to isolate solvent effects from other variables (temperature, concentration).
- Meta-Analysis : Aggregate literature data to identify trends, excluding studies with inconsistent methodologies (e.g., non-standardized purity checks).
- Cross-reference findings with computational solvent models to reconcile discrepancies .
Q. How does the chloro substituent influence the electronic properties and catalytic activity of this compound compared to non-halogenated analogs?
- Methodological Answer :
- Hammett Constants : Use σₚ values to quantify the electron-withdrawing effect of chlorine. Compare reaction rates (e.g., epoxidation) with meta- and para-substituted analogs.
- Cyclic Voltammetry : Measure redox potentials to assess the peracid’s oxidizing strength. Chlorine typically lowers the LUMO energy, enhancing electrophilicity.
- X-ray Crystallography : Resolve crystal structures to correlate substituent positioning with reactivity trends. PubChem data for related compounds provide benchmarks for structural comparisons .
Data Contradiction and Validation
Q. What methodologies are recommended for analyzing conflicting stability data of this compound in academic studies?
- Methodological Answer :
- Standardized Protocols : Replicate studies under controlled conditions (pH 7.0 buffer, 25°C) to isolate environmental variables.
- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to extrapolate degradation kinetics via the Arrhenius equation.
- Collaborative Trials : Share samples between labs to verify reproducibility. Discrepancies may arise from impurities or analytical method sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
